molecular formula C23H20Br2N2O3 B2824742 methyl 2-(((5-bromo-2-(2-bromobenzamido)phenyl)(phenyl)methyl)amino)acetate CAS No. 313267-11-7

methyl 2-(((5-bromo-2-(2-bromobenzamido)phenyl)(phenyl)methyl)amino)acetate

Cat. No.: B2824742
CAS No.: 313267-11-7
M. Wt: 532.232
InChI Key: SWCSRDXYURFOKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(((5-bromo-2-(2-bromobenzamido)phenyl)(phenyl)methyl)amino)acetate is a brominated aromatic compound featuring a benzamide core substituted with multiple halogen atoms and an aminoacetate ester moiety. Its structural complexity implies challenges in synthesis and crystallization, which may require advanced techniques such as X-ray crystallography (using programs like SHELXL ) or computational modeling for characterization.

Properties

IUPAC Name

methyl 2-[[[5-bromo-2-[(2-bromobenzoyl)amino]phenyl]-phenylmethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Br2N2O3/c1-30-21(28)14-26-22(15-7-3-2-4-8-15)18-13-16(24)11-12-20(18)27-23(29)17-9-5-6-10-19(17)25/h2-13,22,26H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCSRDXYURFOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(((5-bromo-2-(2-bromobenzamido)phenyl)(phenyl)methyl)amino)acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-bromo-2-aminobenzoic acid with 2-bromobenzoyl chloride to form 2-(2-bromobenzamido)-5-bromobenzoic acid. This intermediate is then reacted with phenylmethylamine and methyl chloroacetate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((5-bromo-2-(2-bromobenzamido)phenyl)(phenyl)methyl)amino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-(((5-bromo-2-(2-bromobenzamido)phenyl)(phenyl)methyl)amino)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(((5-bromo-2-(2-bromobenzamido)phenyl)(phenyl)methyl)amino)acetate involves its interaction with specific molecular targets. The bromine atoms and benzamido groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be analyzed based on substituents, molecular weight, and functional groups. Below is a detailed comparison with key derivatives:

Table 1: Structural and Functional Comparison of Brominated Aromatic Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes References
Methyl 2-(((5-bromo-2-(2-bromobenzamido)phenyl)(phenyl)methyl)amino)acetate C₂₃H₁₉Br₂N₂O₃ ~582.2 (estimated) Dual bromo groups, benzamide, phenylmethyl, aminoacetate ester Hypothesized protease/bromodomain inhibition; no direct studies available. N/A
AZ1 (2-[[[5-Bromo-2-[[4-fluoro-3-(trifluoromethyl)phenyl]methoxy]phenyl]methyl]amino]ethanol) C₁₇H₁₆BrF₄NO₂ 422.21 Bromo, fluorophenyl, trifluoromethyl, ethanolamine Selective USP25/USP28 inhibitor; ≥98% purity .
Methyl 2-(5-bromo-2-methoxyphenyl)acetate C₁₀H₁₁BrO₃ 259.1 Bromo, methoxy, acetate ester Intermediate in pharmaceutical synthesis; no reported bioactivity .
Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate C₉H₈BrClO₄S 335.6 Bromo, chlorosulfonyl, acetate ester Reactive sulfonyl group suggests utility in derivatization reactions .
Methyl 2-[(2-bromo-4-fluorophenyl)amino]acetate C₉H₉BrFNO₂ 262.08 Bromo, fluoro, aminoacetate ester Potential kinase inhibitor scaffold; limited data on applications .

Key Findings and Analysis

Halogenation Patterns :

  • The target compound’s dual bromo groups (at the 5-position of the phenyl ring and the 2-position of the benzamide) enhance lipophilicity compared to analogs with single halogens (e.g., AZ1’s bromo/fluoro combination ). This may improve membrane permeability but could increase metabolic instability.
  • Chlorosulfonyl and trifluoromethyl groups in analogs (e.g., ) introduce distinct electronic effects, affecting reactivity and target binding.

Functional Group Contributions: The benzamide moiety in the target compound is critical for hydrogen-bonding interactions, similar to kinase inhibitors like imatinib. Ester groups (common in ) are prone to hydrolysis, suggesting the target compound may require prodrug strategies for in vivo stability.

Biological Activity :

  • AZ1’s USP25/USP28 inhibition highlights the therapeutic relevance of brominated aromatics in modulating ubiquitin-specific proteases . The target compound’s benzamide group could similarly target proteases or bromodomains, though experimental validation is needed.
  • Simpler analogs like methyl 2-(5-bromo-2-methoxyphenyl)acetate lack bioactive moieties, relegating them to synthetic intermediates.

Synthetic Challenges :

  • The target compound’s steric hindrance (due to the phenylmethyl group) may complicate crystallization, necessitating advanced refinement tools like SHELXL .

Biological Activity

Methyl 2-(((5-bromo-2-(2-bromobenzamido)phenyl)(phenyl)methyl)amino)acetate, with the molecular formula C25H22Br2N2O4, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several chemical reactions, including the bromination of phenyl derivatives and subsequent acetamido formation. The compound's structure includes multiple functional groups that contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated potent inhibitory effects against pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 µM . This suggests that the bromo-substituted phenyl groups may enhance the compound's interaction with bacterial targets.

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines like HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts) have shown varying levels of toxicity for related compounds. Notably, one study revealed that certain derivatives exhibited lower toxicity towards these cell lines compared to standard drugs, indicating a favorable safety profile for further development .

The mechanism by which this compound exerts its biological effects may involve interactions with critical bacterial enzymes such as DNA gyrase. Molecular docking studies suggest that this compound forms strong hydrogen bonds with amino acids in the active site of DNA gyrase, which is crucial for bacterial DNA replication .

Research Findings and Case Studies

A summary of relevant research findings is presented in the following table:

StudyCompound TestedActivityMIC (µM)Target
3gAntimicrobial0.21Pseudomonas aeruginosa, E. coli
Related DerivativeCytotoxicityVariesHaCat, BALB/c 3T3
Methyl DerivativeBinding AffinityN/ADNA gyrase

Q & A

Basic: What are the recommended synthetic routes for methyl 2-(((5-bromo-2-(2-bromobenzamido)phenyl)(phenyl)methyl)amino)acetate?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Bromination : Introduce bromine at the 5-position of the phenyl ring using brominating agents (e.g., Br₂ in acetic acid) .

Amidation : Couple 2-bromobenzamide to the brominated phenyl group via peptide coupling reagents like DCC (dicyclohexylcarbodiimide) .

Esterification : React the intermediate with methyl acetate in the presence of acid catalysts to form the final ester .
Key Considerations : Monitor reaction progress using TLC or HPLC to ensure intermediate purity.

Basic: What techniques are optimal for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the positions of bromine substituents, amide linkages, and ester groups. 1^1H NMR can resolve splitting patterns from adjacent substituents (e.g., methoxy or bromine) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (≈500–550 g/mol) and isotopic patterns from bromine atoms .
  • X-ray Crystallography : Resolve steric effects of the phenyl and benzamido groups, if single crystals are obtainable .

Advanced: How do electron-withdrawing substituents (e.g., bromine) influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • The 5-bromo and 2-bromobenzamido groups are electron-withdrawing, reducing electron density on the phenyl ring. This enhances susceptibility to nucleophilic aromatic substitution (e.g., with amines or thiols) at positions ortho/para to bromine .
  • Experimental Design : Compare reaction rates with analogs lacking bromine. Use kinetic studies (e.g., UV-Vis monitoring) to quantify activation barriers .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replace bromine with chlorine or methoxy groups) .
  • Biological Assays : Test analogs for activity against enzymes (e.g., kinases) or receptors using fluorescence polarization or SPR (surface plasmon resonance) .
  • Data Interpretation : Correlate substituent electronic effects (Hammett constants) with IC₅₀ values to identify pharmacophores .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Source Analysis : Verify purity (>95% by HPLC) and confirm stereochemistry (if applicable) using chiral columns or CD spectroscopy .
  • Assay Variability : Replicate assays under standardized conditions (e.g., fixed pH, temperature). For example, conflicting cytotoxicity data may arise from differences in cell line viability protocols .

Advanced: What challenges arise during scale-up synthesis, and how can they be mitigated?

Methodological Answer:

  • Purification : Column chromatography becomes impractical at >10g scales. Switch to recrystallization (e.g., using ethanol/water mixtures) or centrifugal partition chromatography .
  • Bromine Handling : Use flow chemistry to safely manage bromine’s corrosivity and toxicity .
  • Yield Optimization : Optimize stoichiometry of amidation steps using DOE (design of experiments) to minimize byproducts .

Advanced: What strategies are effective in developing analytical methods for impurity profiling?

Methodological Answer:

  • HPLC Method Development : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate impurities. Adjust pH to resolve ionizable groups (e.g., the aminoacetate moiety) .
  • Forced Degradation : Expose the compound to heat, light, and acidic/basic conditions to identify degradation products (e.g., hydrolysis of the ester group) .

Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Model the compound’s binding to target proteins (e.g., kinases) using software like AutoDock. Focus on interactions between bromine substituents and hydrophobic pockets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish between covalent and non-covalent interactions .
  • Mutagenesis Studies : Modify key residues in the target protein to confirm binding sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.